

ORY-1001 In Vitro Assay Protocols for AML Cell Lines: Application Notes

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Compound of Interest

Compound Name: ORY-1001(trans)

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Introduction

ORY-1001 (Iadademstat) is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1] LSD1 plays a critical role in maintaining the leukemic stem cell phenotype and blocking differentiation of myeloid blasts.[2][3] By inhibiting LSD1, ORY-1001 promotes the differentiation of AML cells and reduces their proliferative capacity, making it a promising therapeutic agent for this hematological malignancy.[4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of ORY-1001 in AML cell lines.

Mechanism of Action of ORY-1001 in AML

ORY-1001 covalently binds to the FAD cofactor in the catalytic center of LSD1, leading to its irreversible inhibition.[5] This inhibition prevents the demethylation of histone H3 at lysine 4 (H3K4me2), a key substrate of LSD1. The accumulation of H3K4me2 at the promoter regions of myeloid differentiation-associated genes leads to their transcriptional activation, inducing the differentiation of leukemic blasts into more mature myeloid cells.[1][5] Furthermore, LSD1 inhibition by ORY-1001 can disrupt the interaction of LSD1 with transcription factors like GFI-1, which are crucial for maintaining the leukemogenic program.[6]

Diagram of the ORY-1001 Signaling Pathway in AML

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